molecular formula C30H48O5 B157039 Acacic Acid CAS No. 1962-14-7

Acacic Acid

Cat. No.: B157039
CAS No.: 1962-14-7
M. Wt: 488.7 g/mol
InChI Key: CFKXWTNHIJAFNL-OOURDANISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acacic acid is a natural compound found in many plants, including Acacia farnesiana, Acacia nilotica, and Acacia catechu. It belongs to the class of flavonoids and has been known for its various pharmacological properties. This compound has been widely studied for its potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and inflammation.

Mechanism of Action

The mechanism of action of acacic acid is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. It has been reported to inhibit the activation of NF-κB, which is a key transcription factor involved in the regulation of inflammation and cancer. This compound has also been shown to inhibit the activation of MAPKs, which play a critical role in the regulation of cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been reported to improve insulin sensitivity and glucose uptake in diabetic animals. Additionally, it has been shown to reduce oxidative stress and inflammation in various disease models.

Advantages and Limitations for Lab Experiments

Acacic acid has several advantages for lab experiments. It is a natural compound that can be easily synthesized from luteolin. It has been extensively studied for its various pharmacological properties, and its mechanism of action is well-understood. However, this compound has some limitations for lab experiments. It is relatively unstable and can undergo degradation under certain conditions. Additionally, its bioavailability and pharmacokinetics are not well-understood, which may limit its therapeutic potential.

Future Directions

There are several future directions for the study of acacic acid. One area of research is the development of novel synthetic methods for this compound and its analogs. Another area of research is the investigation of its pharmacokinetics and bioavailability to optimize its therapeutic potential. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.
Conclusion:
This compound is a natural compound with various pharmacological properties, including antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic effects. It has been extensively studied for its potential therapeutic applications in the treatment of various diseases. The synthesis of this compound involves the hydroxylation of luteolin and the methylation of the hydroxyl group. Its mechanism of action is not fully understood, but it is believed to modulate various signaling pathways. This compound has several advantages for lab experiments, but its bioavailability and pharmacokinetics are not well-understood. There are several future directions for the study of this compound, including the development of novel synthetic methods, investigation of its pharmacokinetics and bioavailability, and clinical trials to evaluate its safety and efficacy in humans.

Scientific Research Applications

Acacic acid has been extensively studied for its various pharmacological properties, including antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic effects. It has been shown to exhibit potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. This compound has also been reported to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes.

Properties

1962-14-7

Molecular Formula

C30H48O5

Molecular Weight

488.7 g/mol

IUPAC Name

(3S,4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-3,5,10-trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C30H48O5/c1-25(2)14-18-17-8-9-20-27(5)12-11-21(31)26(3,4)19(27)10-13-28(20,6)29(17,7)15-23(33)30(18,24(34)35)16-22(25)32/h8,18-23,31-33H,9-16H2,1-7H3,(H,34,35)/t18-,19-,20+,21-,22-,23+,27-,28+,29+,30+/m0/s1

InChI Key

CFKXWTNHIJAFNL-OOURDANISA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC([C@H](C5)O)(C)C)C(=O)O)O)C)C)(C)C)O

SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(CC1O)C(=O)O)O)C)C)(C)C)O)C)C

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(CC1O)C(=O)O)O)C)C)(C)C)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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